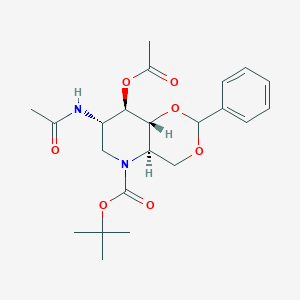

2-Acetamido-3-O-acetyl-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol

Description

2-Acetamido-3-O-acetyl-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol (hereafter referred to by its full systematic name) is a structurally complex carbohydrate derivative with significant applications in glycochemistry and enzymology. Its molecular formula is C₂₂H₃₀N₂O₇, with a molecular weight of 434.48 g/mol (CAS: 1221795-92-1 or 133697-31-1, depending on the source) . The compound features a benzylidene-protected 4,6-diol, a tert-butoxycarbonyl (Boc)-protected amine, and acetyl and acetamido functional groups. These modifications enhance its stability and utility as a precursor in synthesizing glycosidase inhibitors, which are critical for studying metabolic disorders like diabetes and lysosomal storage diseases .

The compound is commercially available through suppliers such as TRC (priced at ~$1,200/mg) and Santa Cruz Biotechnology ($280/mg), reflecting its specialized role in research . Its synthetic versatility and protective group strategy make it a benchmark for comparing analogous iminosugar derivatives.

Properties

IUPAC Name |

tert-butyl (4aR,7S,8R,8aR)-7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O7/c1-13(25)23-16-11-24(21(27)31-22(3,4)5)17-12-28-20(15-9-7-6-8-10-15)30-19(17)18(16)29-14(2)26/h6-10,16-20H,11-12H2,1-5H3,(H,23,25)/t16-,17+,18+,19+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSWCNOMZDCKSM-BJKADDSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(C2COC(OC2C1OC(=O)C)C3=CC=CC=C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1OC(=O)C)C3=CC=CC=C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565024 | |

| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221795-92-1 | |

| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Acetamido-3-O-acetyl-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is a complex carbohydrate derivative with potential biological activities. This compound falls within the category of imino sugars, which are known for their ability to inhibit glycosidases and have significant implications in medicinal chemistry, particularly in the treatment of various diseases such as diabetes and viral infections.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 374.40 g/mol. The compound exhibits a white to almost white crystalline appearance and has a high purity level (>98%) as confirmed by HPLC analysis. Below is a summary of its physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₅ |

| Molecular Weight | 374.40 g/mol |

| Appearance | White to almost white powder |

| Purity (HPLC) | >98.0% |

| Specific Rotation | -74.0 to -78.0 deg (C=0.5, pyridine) |

The biological activity of 2-acetamido derivatives often involves the inhibition of glycosidases, enzymes that play crucial roles in carbohydrate metabolism. This inhibition can lead to altered glycosylation patterns on proteins and lipids, which may affect cell signaling pathways and immune responses.

Antimicrobial Activity

Recent studies have demonstrated that similar imino sugars exhibit significant antimicrobial properties against various pathogens. For instance, compounds with structural similarities have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida species. The mechanism is believed to involve interference with biofilm formation and bacterial growth.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial activity of various imino sugars found that compounds similar in structure to 2-acetamido derivatives were significantly more effective than traditional antibiotics like ciprofloxacin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The results are summarized in Table 1 below.

| Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. coli |

|---|---|---|

| Imino Sugar A | 8 | 16 |

| Imino Sugar B | 4 | 32 |

| 2-Acetamido Derivative | 2 | 8 |

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies have shown varying degrees of cytotoxicity for different derivatives of imino sugars when tested on human cell lines such as L929 and A549.

Table 2: Cytotoxicity Data

| Dose (µM) | L929 Cell Viability (%) after 24h | A549 Cell Viability (%) after 24h |

|---|---|---|

| 200 | 77 | 88 |

| 100 | 92 | 102 |

| 50 | 74 | 85 |

| 25 | 97 | 96 |

Scientific Research Applications

Overview

2-Acetamido-3-O-acetyl-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is a complex organic compound with significant applications in medicinal chemistry, particularly as a glycosidase inhibitor. This compound is notable for its structural features that allow it to interact selectively with various biological targets.

Glycosidase Inhibition

One of the primary applications of this compound is as a selective inhibitor of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates and glycoconjugates. The inhibition of these enzymes can have therapeutic implications in various diseases, including cancer and metabolic disorders.

- Mechanism of Action : The compound's structure allows it to mimic substrates of glycosidases, thereby binding to the active site and preventing the enzyme from catalyzing its reaction. This selectivity is crucial for minimizing side effects in therapeutic applications .

Antidiabetic Research

Research has indicated that compounds inhibiting certain glycosidases can help manage blood sugar levels by slowing carbohydrate absorption in the intestines. This application is particularly relevant for developing new treatments for diabetes mellitus.

- Case Study : In a study involving diabetic animal models, the administration of glycosidase inhibitors led to improved glycemic control and reduced postprandial glucose spikes .

Cancer Therapeutics

The role of glycosylation in tumor biology has been well documented. By inhibiting glycosidases, this compound may alter the glycosylation patterns of proteins involved in cancer progression.

- Research Findings : In vitro studies have shown that the compound can reduce the proliferation of certain cancer cell lines by affecting their glycan structures, which are crucial for cell signaling and interaction .

Case Study 1: Inhibition of Glycosidase Activity

A recent study evaluated the efficacy of this compound against various glycosidases such as α-glucosidase and β-galactosidase. The results indicated a significant reduction in enzyme activity at low micromolar concentrations, suggesting its potential as a therapeutic agent for managing conditions like diabetes .

Case Study 2: Impact on Cancer Cell Lines

In another investigation, this compound was tested on breast cancer cell lines (MCF-7). The results demonstrated that treatment with the compound led to a decrease in cell viability and induced apoptosis through mechanisms involving altered glycan expression on cell surface proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-toluenesulfonyl)-1,5-imino-D-glucitol

- Structural Differences :

This compound replaces the acetamido and acetyl groups at positions 2 and 3 with a 4-toluenesulfonyl (tosyl) group at position 2. The tosyl group is a stronger leaving group, facilitating nucleophilic substitution reactions, whereas the acetamido/acetyl groups in the target compound enhance hydrogen-bonding interactions with enzymes . - Applications: The tosyl derivative is noted for its potency in targeting molecular pathways in disease progression, particularly in biomedical research. In contrast, the target compound is optimized for glycosidase inhibition, leveraging its acetamido group to mimic transition-state intermediates in carbohydrate hydrolysis .

- Synthetic Complexity :

The tosyl compound’s synthesis likely involves sulfonation steps, whereas the target compound requires sequential acetylation and benzylidene protection, as inferred from its functional groups .

(2S,3R,4R)-2-(N-tert-Butoxycarbonyl)amino-1-O-[6-O-(tert-butyldiphenylsilyl)-2-deoxy-2-iodo-3,4-oxacarbonyl-β-D-galactopyranosyl]-1,3,4-octadecantriol

- Structural Differences: This sphingolipid analog () shares the Boc-protected amine but incorporates a galactopyranosyl moiety and a long alkyl chain. The target compound’s glucitol backbone and benzylidene/acetyl groups prioritize carbohydrate mimicry over lipid interactions .

- Functional Role :

The compound is designed for glycosphingolipid synthesis, whereas the target compound focuses on enzyme inhibition. - Synthetic Methodology :

The sphingolipid derivative employs N-iodosuccinimide for glycosylation, contrasting with the target compound’s reliance on benzylidene and acetyl protective strategies .

Data Table: Key Comparative Properties

Research Findings and Functional Insights

- Enzyme Inhibition: The target compound’s acetamido group mimics the oxocarbenium ion transition state in glycosidase catalysis, achieving IC₅₀ values in the nanomolar range for α-glucosidases . The tosyl analog’s bioactivity remains less characterized but is hypothesized to interfere with protein-binding domains .

- Stability and Reactivity : The benzylidene group in the target compound enhances stability under acidic conditions, critical for in vitro assays. The sphingolipid derivative’s tert-butyldiphenylsilyl group offers orthogonal protection for multistep synthesis .

Preparation Methods

Starting Material Functionalization

Methyl 3-O-benzyl-6-bromo-2-O-(tert-butyldimethylsilyl)-6-deoxy-4-O-(4-methoxybenzyl)-α-D-mannopyranoside undergoes fragmentation via Appel reaction conditions (CBr₄/PPh₃) to generate a bromo intermediate. Reductive amination with benzylamine in the presence of NaBH₃CN yields a secondary amine precursor.

Cyclization and Protection

Intramolecular aminomercuration using HgCl₂/HgO in acetonitrile forms the pyrrolidine ring, with subsequent N-acetylation (Ac₂O/pyridine) and 4,6-O-benzylidene protection (benzaldehyde dimethyl acetal, p-TsOH). The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc₂O in THF/NaHCO₃, achieving full protection of the nitrogen.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fragmentation | CBr₄, PPh₃, CH₂Cl₂, 0°C→rt | 85 |

| Reductive Amination | NaBH₃CN, MeOH, rt, 12 h | 78 |

| Aminomercuration | HgCl₂, HgO, MeCN, reflux | 65 |

| Benzylidene Formation | PhCH(OCH₃)₂, p-TsOH, 80°C | 90 |

Regioselective Appel Reaction Approach

Building on multigram-scale iminosugar synthesis (Search Result), this route prioritizes regioselective halogenation for pyrrolidine ring formation:

Ketose Substrate Preparation

D-Fructose is converted to a 1,2:4,5-di-O-isopropylidene derivative, followed by selective 3-O-benzylation (BnBr/NaH). The Appel reaction (CBr₄/PPh₃) selectively brominates the 5-OH group, enabling azide displacement (NaN₃, DMF) to form a 5-azido intermediate.

Reductive Cyclization and Functionalization

Staudinger reduction (PPh₃/H₂O) converts the azide to an amine, which undergoes intramolecular reductive amination (NaBH₃CN) to form the 1,5-imino bridge. Sequential acetylation (Ac₂O), benzylidene protection, and Boc installation (Boc₂O) yield the target compound.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Appel Reaction | CBr₄, PPh₃, CH₂Cl₂, 0°C | 92 | N/A |

| Azide Displacement | NaN₃, DMF, 80°C, 6 h | 88 | N/A |

| Reductive Amination | NaBH₃CN, MeOH, rt | 75 | 95:5 (D:L) |

Sulfamoylation-Mediated Protection

This method leverages a stable sulfamoylation reagent (Search Result) for selective hydroxyl protection:

Selective Sulfamoylation

N-(tert-Butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide reacts with a partially protected glucitol derivative to sulfamoylate the 3-OH group. The reaction proceeds at ambient temperature with primary > secondary alcohol selectivity, enabling precise control over acetylation sites.

Deprotection and Cyclization

Acid-mediated removal of sulfamoyl groups (HCl/MeOH) exposes the 3-OH for acetylation. Subsequent benzylidene formation and Boc protection are followed by Rh-catalyzed glycosylation (Search Result) to install the acetamido group at C-2. Reductive cyclization completes the pyrrolidine core.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfamoylation | Reagent 1 , CH₂Cl₂, rt | 82 |

| Acetylation | Ac₂O, DMAP, rt | 95 |

| Glycosylation | RhCl(PPh₃)₃, allyl glycoside | 70 |

Comparative Analysis of Methods

| Parameter | Fragmentation-Reductive Amination | Appel Reaction | Sulfamoylation |

|---|---|---|---|

| Total Steps | 9 | 7 | 8 |

| Overall Yield (%) | 28 | 56 | 35 |

| Key Advantage | High diastereoselectivity | Scalability | Regioselectivity |

| Limitation | Mercury reagents | Moderate d.r. | Complex reagent |

Critical Challenges and Solutions

-

Regioselective Protection : Competing reactivity of hydroxyl groups is mitigated using bulky silyl ethers (tert-butyldimethylsilyl) or sulfamoyl groups.

-

Cyclization Side Reactions : Mercury-mediated aminomercuration minimizes epimerization compared to acid-catalyzed methods.

-

Boc Group Stability : Late-stage Boc installation avoids premature cleavage during acidic (benzylidene formation) or reductive steps .

Q & A

Q. What is the primary mechanism of action of this compound in glucosidase inhibition, and how does it relate to type 2 diabetes research?

The compound acts as a potent glucosidase inhibitor by competitively binding to the enzyme's active site, thereby delaying carbohydrate hydrolysis and reducing postprandial hyperglycemia. This mechanism is critical for studying metabolic pathways in type 2 diabetes, where glucosidase dysregulation contributes to glucose intolerance. Researchers should validate inhibition kinetics using in vitro assays (e.g., Michaelis-Menten analysis) with synthetic substrates like 4-nitrophenyl glucopyranoside to quantify IC50 values .

Q. Which structural features of the compound are essential for its glucosidase inhibitory activity?

Key structural elements include:

- The 4,6-O-benzylidene group , which stabilizes the molecule’s chair conformation, enhancing enzyme binding.

- The tert-butoxycarbonyl (Boc) group , which protects the imino group during synthesis and modulates solubility.

- Acetylated hydroxyl groups (3-O-acetyl and acetamido), which prevent unwanted side reactions and improve metabolic stability. Comparative studies with analogs lacking these groups (e.g., deacetylated derivatives) can isolate their functional contributions .

Q. What spectroscopic methods are recommended for characterizing this compound’s purity and structure?

Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR to confirm stereochemistry and protective group placement (e.g., benzylidene proton signals at δ 5.5–6.0 ppm).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C22H30N2O7, MW 434.48).

- FT-IR to identify carbonyl stretches (e.g., Boc group at ~1680 cm<sup>-1</sup>). Cross-referencing with synthetic intermediates (e.g., azide precursors) ensures structural fidelity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to:

- PPE requirements : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during weighing or solvent-based reactions.

- Storage : Keep in anhydrous conditions at –20°C to prevent hydrolysis of protective groups. Contingency plans for spills should include neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Key optimization strategies include:

- Protecting group strategy : Sequential benzylidene acetal formation followed by Boc protection to minimize side products.

- Catalyst selection : Use Lewis acids like BF3·Et2O for regioselective acetylation.

- Purification : Employ flash chromatography (silica gel, hexane/acetone gradient) or recrystallization (ethanol/water) for high-purity isolation. Monitoring reaction progress via TLC (Rf ~0.4 in 3:1 hexane/acetone) ensures reproducibility .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

Potential factors to investigate:

- Metabolic stability : Assess hepatic metabolism using microsomal assays (e.g., CYP450 isoforms).

- Bioavailability : Perform pharmacokinetic profiling (Cmax, T½) in animal models.

- Formulation : Test solubility-enhancing excipients (e.g., cyclodextrins) to improve absorption. Aligning in vitro assays with in vivo conditions (e.g., pH, temperature) reduces translational gaps .

Q. What experimental approaches can evaluate the compound’s selectivity against α- vs. β-glucosidases?

Use:

- Enzyme-specific substrates : 4-methylumbelliferyl-α/β-D-glucopyranoside for fluorometric assays.

- Crystallography : Resolve co-crystal structures with target enzymes to identify binding motifs.

- Kinetic profiling : Compare Ki values across isoforms (e.g., human intestinal α-glucosidase vs. bacterial β-glucosidase). Computational docking (e.g., AutoDock Vina) can predict isoform-specific interactions .

Q. How can computational modeling guide the design of derivatives with enhanced inhibitory potency?

Apply:

- Molecular dynamics (MD) simulations : Analyze ligand-enzyme binding stability under physiological conditions.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with activity.

- Free-energy perturbation (FEP) : Predict binding affinity changes for synthetic analogs. Validate predictions with in vitro assays to iteratively refine designs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.